molecular formula C19H23N3O3 B4139388 2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No.: B4139388
M. Wt: 341.4 g/mol
InChI Key: UAFZSOOLXHHVHT-UHFFFAOYSA-N
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Description

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide is an organic compound with a complex structure that includes a butylamino group, an ethyl group, a nitro group, and a phenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with an appropriate amine, such as butylamine, under controlled conditions to form the butylamino group.

    Alkylation: The final step involves the alkylation of the amide nitrogen with ethyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of 2-(butylamino)-N-ethyl-5-amino-N-phenylbenzamide.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and butylamine.

Scientific Research Applications

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino and ethyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various organic compounds.

    2-(ethylamino)ethanol: Similar structure with an ethyl group instead of a butyl group.

    2-(dibutylamino)ethanol: Contains two butyl groups, offering different chemical properties.

Uniqueness

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(butylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-5-13-20-18-12-11-16(22(24)25)14-17(18)19(23)21(4-2)15-9-7-6-8-10-15/h6-12,14,20H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFZSOOLXHHVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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